Cas no 898776-40-4 (1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one)
1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
- 3',4'-DIFLUORO-3-(4-METHOXYPHENYL)PROPIOPHENONE
- MFCD03843190
- 898776-40-4
- DTXSID10644297
- AKOS009339035
-
- MDL: MFCD03843190
- Inchi: 1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3
- InChI Key: NCOAEANEJSVFOG-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C(CCC1C=CC(=CC=1)OC)=O)F
Computed Properties
- Exact Mass: 276.09600
- Monoisotopic Mass: 276.09618601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 3.78890
1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 205927-1g |
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898776-40-4 | 97% | 1g |
£540.00 | 2021-06-30 | |
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¥23158.00 | 2024-04-26 | |
| A2B Chem LLC | AH91691-1g |
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| A2B Chem LLC | AH91691-2g |
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| A2B Chem LLC | AH91691-5g |
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1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Professional Introduction to Compound with CAS No. 898776-40-4 and Product Name: 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 898776-40-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its unique structural features, which include a 3,4-difluorophenyl group and a 4-methoxyphenyl moiety attached to a propanone backbone. Such structural motifs are often explored for their potential biological activities, particularly in the development of novel therapeutic agents.
The 3,4-difluorophenyl substituent is particularly noteworthy due to its electron-withdrawing properties, which can modulate the electronic distribution within the molecule. This feature is often leveraged in drug design to enhance binding affinity to biological targets or to influence metabolic stability. In contrast, the 4-methoxyphenyl group introduces a methoxy substituent at the para position relative to the phenolic ring, which can contribute to hydrophobic interactions and may also serve as a site for further functionalization. The combination of these two aromatic groups with a ketone functionality creates a molecular scaffold that is both structurally interesting and biologically relevant.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of such compounds with greater accuracy. The structural features of 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one suggest that it may exhibit interactions with various biological targets, including enzymes and receptors involved in critical cellular pathways. For instance, the presence of fluorine atoms can enhance binding affinity through halogen bonding, a non-covalent interaction that has been increasingly recognized for its role in drug design.
In the context of medicinal chemistry, the development of novel scaffolds like 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one is driven by the need for more effective and selective therapeutic agents. The compound’s structural complexity allows for fine-tuning of its pharmacological properties through derivatization strategies. For example, modifications at the ketone group or the aromatic rings could lead to altered bioavailability, metabolic stability, or target specificity. Such modifications are often guided by high-throughput screening (HTS) data and structure-activity relationship (SAR) studies.
The propanone backbone in this compound provides a versatile platform for further chemical manipulation. It can serve as a site for condensation reactions or undergo transformations that introduce additional functional groups. These transformations are crucial for optimizing drug-like properties such as solubility, permeability, and binding affinity. Moreover, the compound’s ability to participate in various chemical reactions makes it a valuable intermediate in synthetic chemistry, potentially leading to the development of more complex molecules with enhanced therapeutic potential.
Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to improve pharmacokinetic profiles and binding interactions. The 3,4-difluorophenyl group in 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one is an example of such a fluorinated moiety that has been extensively studied for its potential benefits. Studies have shown that fluorine atoms can increase metabolic stability by resisting oxidative degradation and can enhance binding affinity through halogen bonding interactions with biological targets.
The 4-methoxyphenyl group also contributes significantly to the compound’s overall properties. Methoxy groups are known to enhance solubility and bioavailability while also serving as points for further functionalization. In some cases, methoxy groups can influence electronic properties by participating in resonance stabilization or by affecting hydrogen bonding interactions. These features make 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one a promising candidate for further exploration in drug discovery efforts.
In conclusion,1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one (CAS No. 898776-40-4) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features, including the presence of fluorine and methoxy substituents on aromatic rings attached to a propanone backbone, make it a versatile scaffold for developing novel therapeutic agents. Ongoing research efforts are likely to uncover new applications and derivatives of this compound that could contribute to advancements in medicine and drug development.
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